![molecular formula C₁₈H₂₅NO₃ B1145026 1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one CAS No. 149183-89-1](/img/no-structure.png)

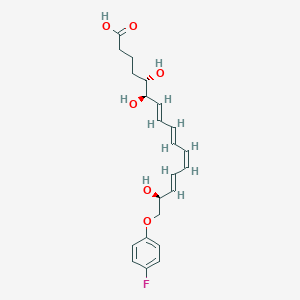

1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

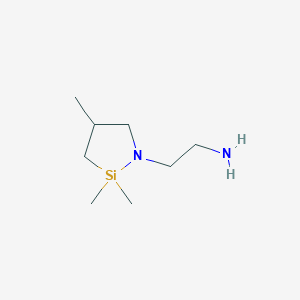

This compound is a substituted 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol . It is known to be an inhibitor of the vesicular monoamine transporter 2 (VMAT2) . VMAT2 is responsible for transporting neurotransmitters like dopamine, norepinephrine, and serotonin from the cytoplasm into vesicles for synaptic release .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It has two stereocenters, both of which have S configuration . The InChI string for this compound is InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1 .

Aplicaciones Científicas De Investigación

Inhibitor of Vesicular Monoamine Transporter 2 (VMAT2)

This compound is known to be an inhibitor of the vesicular monoamine transporter 2 (VMAT2) . VMAT2 is a protein that transports neurotransmitters such as dopamine, serotonin, norepinephrine, and histamine from cellular cytosol into synaptic vesicles. Inhibition of VMAT2 can affect the release of these neurotransmitters, which may have implications in the treatment of various neurological and psychiatric disorders.

Neurological Disorders

Given its role as a VMAT2 inhibitor, this compound could potentially be used in the treatment of neurological disorders such as Parkinson’s disease, Huntington’s disease, and Tourette syndrome . These disorders are characterized by the dysregulation of monoamine neurotransmitters, and modulating VMAT2 activity could help restore normal neurotransmitter function.

Psychiatric Disorders

Similarly, psychiatric disorders such as schizophrenia, depression, and bipolar disorder could potentially be treated with this compound . These conditions are also associated with imbalances in monoamine neurotransmitters, and the VMAT2 inhibitory activity of this compound could help rebalance neurotransmitter levels.

Substance Abuse Treatment

This compound’s VMAT2 inhibitory activity could also be useful in the treatment of substance abuse disorders . Certain drugs of abuse, such as methamphetamine and MDMA, exert their effects by disrupting VMAT2 function. Therefore, a VMAT2 inhibitor could potentially counteract the effects of these drugs.

Research Tool in Neurobiology

Beyond its potential therapeutic applications, this compound could also be used as a research tool in neurobiology . By selectively inhibiting VMAT2, researchers can study the role of this transporter in neurotransmitter release and synaptic function.

Potential Anti-Cancer Applications

While more research is needed, there is some evidence to suggest that VMAT2 inhibitors could have anti-cancer applications . Some cancer cells have been found to overexpress VMAT2, and inhibiting this transporter could potentially slow down cancer growth.

Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one' involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-methoxyphenylacetonitrile", "2-methyl-2-butanol", "sodium hydride", "methyl iodide", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "sodium borohydride", "acetic acid", "sodium carbonate", "palladium on carbon" ], "Reaction": [ "Step 1: Conversion of 4-methoxyphenylacetonitrile to 4-methoxyphenylacetamide using acetic anhydride and sodium acetate", "Step 2: Reduction of 4-methoxyphenylacetamide to 4-methoxyphenylethylamine using sodium borohydride", "Step 3: Alkylation of 4-methoxyphenylethylamine with 2-methyl-2-butanol using hydrochloric acid as a catalyst", "Step 4: Cyclization of the resulting N-alkylated amine with sodium hydride to form the benzo[a]quinolizine ring system", "Step 5: Reduction of the ketone group in the benzo[a]quinolizine ring system to a hydroxyl group using sodium borohydride", "Step 6: Methylation of the hydroxyl group using methyl iodide and sodium hydroxide", "Step 7: Acetylation of the resulting secondary amine using acetic anhydride and sodium acetate", "Step 8: Deprotection of the resulting acetamide using sodium hydroxide", "Step 9: Reduction of the resulting nitro group to an amine using sodium borohydride", "Step 10: Hydrogenation of the resulting double bond using palladium on carbon as a catalyst to yield the target compound" ] } | |

Número CAS |

149183-89-1 |

Nombre del producto |

1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one |

Fórmula molecular |

C₁₈H₂₅NO₃ |

Peso molecular |

303.4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1144949.png)